molecular formula C14H23Cl3N2O B050197 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride CAS No. 123733-63-1

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride

Cat. No. B050197
M. Wt: 341.7 g/mol
InChI Key: KQEUKQRNKBUFTF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its unique properties and potential therapeutic applications.

Mechanism Of Action

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride acts as a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to increase the activity of serotonin neurons in the brain, leading to an increase in serotonin release. This, in turn, produces anxiolytic and antidepressant effects.

Biochemical And Physiological Effects

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has also been shown to increase the levels of cAMP, a second messenger that is involved in the regulation of various cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is also relatively stable and easy to handle in the lab. However, one limitation of using 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride. One area of interest is the development of new drugs based on 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride that could be used in the treatment of neurological disorders. Another potential future direction is the study of the effects of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride on other neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, as well as its potential toxicity.

Synthesis Methods

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride can be synthesized by reacting 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride as a dihydrochloride salt, which can be purified by recrystallization.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has also been studied for its potential use as a tool in neuroscience research, particularly in the study of serotonin receptors and their role in the brain.

properties

IUPAC Name

1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEUKQRNKBUFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride

CAS RN

21279-77-6
Record name 21279-77-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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